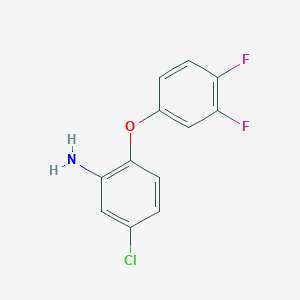

5-Chloro-2-(3,4-difluorophenoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Advanced Materials Research

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules. Their utility stems from the reactivity of the amino group, which can be readily transformed into a variety of other functional groups, and the susceptibility of the aromatic ring to electrophilic substitution. google.com This versatility has led to their widespread use in the synthesis of dyes, polymers, and pharmaceuticals. guidechem.comresearchgate.net

In the realm of advanced materials, aniline derivatives are pivotal in the development of conducting polymers, such as polyaniline. nih.gov The ability of these polymers to exist in various oxidation states allows for the tuning of their electrical and optical properties, making them suitable for applications in sensors, electrochromic devices, and antistatic coatings. nih.gov The introduction of halogens into the aniline framework can further modify these properties, offering a strategy for fine-tuning the performance of the resulting materials.

Unique Aspects of Phenoxyaniline (B8288346) Architectures in Medicinal and Agrochemical Contexts

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry and agrochemical research. The diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets. Furthermore, the two aromatic rings can be independently functionalized to modulate properties such as lipophilicity, metabolic stability, and target affinity.

In medicinal chemistry, phenoxyaniline-based compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The presence of halogen substituents can enhance the biological activity of these molecules by influencing their binding interactions with enzymes and receptors.

In the agrochemical sector, phenoxyaniline derivatives have been developed as herbicides and fungicides. These compounds can act as inhibitors of specific enzymes in weeds or fungi, leading to their growth inhibition or death. The specific substitution pattern of halogens on the phenoxy and aniline rings is crucial for determining the compound's efficacy and selectivity.

Research Landscape of Halogenated Aromatic Compounds with Diverse Substitution Patterns

The study of halogenated aromatic compounds is a mature yet continually evolving field of research. The introduction of halogen atoms onto an aromatic ring can profoundly influence its chemical reactivity and physical properties. Electron-withdrawing halogens can deactivate the ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution. This altered reactivity provides synthetic chemists with powerful tools for the construction of complex molecules.

The diverse substitution patterns of halogens on aromatic rings allow for the fine-tuning of a molecule's properties. For example, the position and number of fluorine atoms can significantly impact a drug candidate's metabolic stability and binding affinity. Similarly, the presence of chlorine or bromine atoms can influence a compound's environmental persistence and bioaccumulation potential. Current research in this area focuses on developing new and more efficient methods for the selective halogenation of aromatic compounds and exploring the applications of these molecules in various fields of science and technology.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(3,4-difluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVYVRBHCKKPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 5 Chloro 2 3,4 Difluorophenoxy Aniline

Electrophilic Aromatic Substitution on Substituted Aniline (B41778) Moieties

The aniline portion of 5-Chloro-2-(3,4-difluorophenoxy)aniline is highly susceptible to electrophilic aromatic substitution (EAS), a reactivity profile dictated by the cumulative influence of its substituents. The primary amino (-NH2) group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgbyjus.com This strong activation can often lead to poly-substitution, which can be difficult to control. libretexts.org

The reactivity and regioselectivity of electrophilic attack on the aniline ring are modulated by three key groups:

Amino Group (-NH2): As a strong activator, it directs incoming electrophiles to the positions ortho and para to it (positions 3, 4, and 6).

Phenoxy Group (-OAr): Located at position 2, this group also directs ortho- and para-. However, its bulkiness provides significant steric hindrance at the adjacent position 3.

Chloro Group (-Cl): Positioned at C5, this halogen is a deactivating group due to its inductive electron withdrawal but also acts as an ortho-, para-director. libretexts.orglasalle.edu

The synergy of these effects suggests that electrophilic attack is most likely to occur at position 4 (para to the amino group) and position 6 (ortho to the amino group). Position 4 is sterically accessible and electronically activated by the potent -NH2 group. Position 6 is also activated, though it experiences some steric influence from the adjacent chloro group. Due to the high reactivity of the aniline ring, controlling the reaction to achieve mono-substitution can be challenging. doubtnut.com A common strategy to mitigate this is to protect the amino group via acetylation. This converts the -NH2 group into a less activating acetamido group (-NHCOCH3), allowing for more controlled substitution, after which the protecting group can be removed by hydrolysis. libretexts.orglibretexts.org Friedel-Crafts reactions are generally not feasible with anilines because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic attack. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome for EAS |

|---|---|---|---|---|

| Amino (-NH2) | C1 | Strong Activator (+R > -I) | Ortho, Para | Enhances reactivity at C4, C6 |

| Phenoxy (-OAr) | C2 | Activator (+R > -I) | Ortho, Para | Sterically hinders C3 |

| Chloro (-Cl) | C5 | Weak Deactivator (-I > +R) | Ortho, Para | Directs to C4, C6; reduces overall ring reactivity |

Nucleophilic Aromatic Substitution and Regiochemical Control in Halogenated Systems

While the aniline ring is primed for electrophilic attack, the 3,4-difluorophenoxy moiety is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org

In this compound, the two fluorine atoms on the phenoxy ring act as activating groups for SNAr. The regiochemical control—that is, which halogen is replaced—is determined by the ability of the substituents to stabilize the intermediate carbanion.

Several factors favor substitution on the difluorophenoxy ring over the chloroaniline ring:

Activation: The two fluorine atoms are strongly electron-withdrawing, making the carbons they are attached to (C3' and C4') electrophilic and activating the ring for nucleophilic attack.

Leaving Group Ability: In the context of SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity strongly stabilizes the anionic Meisenheimer complex through the inductive effect, making it a better activating group and, consequently, a better effective leaving group in SNAr reactions compared to chlorine or bromine. stackexchange.comyoutube.com

Nucleophilic attack at C4' (para to the phenoxy oxygen) would be stabilized by resonance involving the C3' fluorine. Similarly, attack at C3' would be stabilized by the C4' fluorine. Therefore, a strong nucleophile would preferentially replace one of the fluorine atoms on the phenoxy ring rather than the chlorine atom on the less-activated aniline ring. libretexts.org

Role of Halogen Substituents (Chlorine and Fluorine) in Aromatic Reactivity and Electronic Effects

Halogen substituents exhibit a dual electronic nature that significantly influences the reactivity of aromatic rings. They exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating resonance effect (+R) through their lone pairs of electrons. libretexts.orgopenstax.org

For both chlorine and fluorine, the inductive effect is stronger than the resonance effect, making them deactivators for electrophilic aromatic substitution, meaning they render the aromatic ring less reactive than benzene (B151609) itself. libretexts.orgopenstax.org However, the resonance donation, while weaker, is still operative and directs incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher. lasalle.eduminia.edu.eg

A comparison of fluorine and chlorine reveals key differences:

Inductive Effect (-I): Fluorine is the most electronegative element, so its inductive effect is significantly stronger than that of chlorine. britannica.com

Resonance Effect (+R): The resonance effect depends on the overlap between the p-orbitals of the halogen and the aromatic ring. The smaller size of fluorine allows for more effective orbital overlap compared to the larger chlorine atom.

In electrophilic substitution , this combination makes both halogens deactivating, ortho-, para-directors. In nucleophilic aromatic substitution , the roles are reversed. The powerful inductive effect of fluorine is paramount, as it strongly stabilizes the anionic charge of the Meisenheimer intermediate, thereby lowering the activation energy for the rate-determining step and increasing the reaction rate. stackexchange.com This is why aryl fluorides are often the most reactive aryl halides in SNAr reactions. youtube.com

Table 2: Comparison of Halogen Electronic Effects

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on EAS | Net Effect on SNAr |

|---|---|---|---|---|---|

| Fluorine | 3.98 | Very Strong | Weak | Deactivating, o,p-directing | Activating |

| Chlorine | 3.16 | Strong | Weak | Deactivating, o,p-directing | Less Activating than F |

Transformations of the Aryl Amine Functional Group (e.g., Diazotization, Acylation, Alkylation)

The primary aryl amine group is a versatile functional handle that can undergo numerous transformations.

Diazotization: The reaction of the primary amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, converts the amino group into a diazonium salt (-N2+). ijirset.com This process is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. Diazonium salts are exceptionally useful synthetic intermediates because the diazonio group is an excellent leaving group (dinitrogen gas) and can be substituted by a wide variety of nucleophiles, including halides, -CN, -OH, and -H (Sandmeyer and related reactions).

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form a corresponding amide. byjus.com This reaction is often employed as a protective strategy. The resulting acetamido group is much less basic and a weaker activating group than the amino group, which helps to prevent over-reactivity and oxidation during other reactions, such as nitration or halogenation. libretexts.org The acylation deactivates the ring sufficiently to prevent polyalkylation in Friedel-Crafts reactions. organic-chemistry.org

Alkylation: Direct alkylation of the amine with alkyl halides is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. libretexts.org Furthermore, as mentioned, Friedel-Crafts alkylation of the aromatic ring is impeded because the amine's lone pair coordinates with the Lewis acid catalyst, forming a deactivating ammonium salt. libretexts.orglibretexts.org

Redox Chemistry of the Phenoxyaniline (B8288346) Scaffold

The phenoxyaniline scaffold, particularly the aniline moiety, is susceptible to oxidation. The electron-rich nature of the aniline ring makes it easily oxidized by various chemical and electrochemical methods. mdpi.com

Oxidation: Strong oxidizing agents can lead to the formation of complex, often polymeric, colored materials. The oxidation can proceed through a radical cation intermediate. The specific products depend heavily on the oxidant used and the reaction conditions. The presence of the phenoxy group and halogens will influence the redox potential of the molecule. The electron-withdrawing halogens will generally make the molecule more difficult to oxidize compared to an unsubstituted phenoxyaniline.

Reduction: The aromatic rings of the phenoxyaniline scaffold are generally stable and resistant to reduction under standard chemical conditions. Catalytic hydrogenation of the aromatic rings would require harsh conditions, such as high pressures and temperatures with catalysts like rhodium or ruthenium. If other reducible functional groups were present (e.g., a nitro group), they could be selectively reduced without affecting the aromatic systems.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The rates and outcomes of reactions involving this compound are governed by the kinetic and thermodynamic stability of the intermediates and transition states.

Nucleophilic Aromatic Substitution (SNAr): This reaction also follows a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the resonance-stabilized carbanion (Meisenheimer complex) upon attack by the nucleophile. libretexts.orgstackexchange.com The stability of this negatively charged intermediate is the key kinetic factor. Electron-withdrawing groups, especially halogens at the ortho and para positions, are crucial for stabilizing the anion and lowering the activation energy. libretexts.org The high electronegativity of fluorine makes it particularly effective at stabilizing this intermediate through its strong inductive effect, leading to a faster reaction rate compared to analogous aryl chlorides or bromides. stackexchange.com While most SNAr reactions are stepwise, some have been shown to proceed through a concerted or borderline mechanism, particularly with less-activated substrates. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 5-Chloro-2-(3,4-difluorophenoxy)aniline is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (chloro, difluorophenoxy, and amino groups). The protons on the aniline (B41778) ring are anticipated to appear in the range of δ 6.5-7.5 ppm. The protons on the difluorophenoxy ring would also resonate in the aromatic region, with their exact shifts and coupling patterns dictated by the fluorine and ether linkages. The amine protons typically appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the electronegative oxygen, chlorine, and nitrogen atoms will have their chemical shifts significantly influenced. Carbons bonded to fluorine will exhibit splitting (C-F coupling), providing further structural confirmation.

Fluorine-¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for characterization. The two fluorine atoms on the phenoxy ring are in different chemical environments and are expected to show distinct resonances. The chemical shifts and the coupling between them (F-F coupling) would confirm their relative positions on the aromatic ring. Furthermore, coupling to adjacent protons (H-F coupling) can also be observed, providing additional structural insights.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aniline Ring) | 6.5 - 7.5 | Doublet, Doublet of doublets | J(H-H) = 7-9, J(H-H) = 2-3 |

| ¹H (Phenoxy Ring) | 6.8 - 7.8 | Multiplet | J(H-F), J(H-H) |

| ¹H (-NH₂) | Variable | Broad Singlet | N/A |

| ¹³C (Aromatic) | 110 - 160 | Singlet, Doublet (due to C-F coupling) | J(C-F) |

| ¹⁹F | -130 to -150 | Multiplet | J(F-F), J(H-F) |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage will give a strong absorption band, likely in the 1200-1250 cm⁻¹ region. The C-Cl and C-F stretching vibrations will also have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| C-Cl | C-Cl Stretch | 600 - 800 |

| C-F | C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a single chlorine atom. The fragmentation pattern will provide further structural information. Common fragmentation pathways for this type of molecule include cleavage of the ether bond, leading to fragments corresponding to the chlorophenylamine and difluorophenoxy moieties.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (relative to most abundant isotope) | Description |

| [M]⁺ | 255 | Molecular Ion |

| [M+2]⁺ | 257 | Isotope peak due to ³⁷Cl |

| Fragments | Various | Resulting from cleavage of C-O, C-N, and C-Cl bonds |

High-Resolution Spectroscopic Approaches for Isomer Differentiation and Purity Assessment

For complex molecules like this compound, high-resolution spectroscopic techniques are invaluable for distinguishing between isomers and assessing sample purity.

High-Resolution NMR: Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to definitively establish the connectivity of atoms within the molecule. For instance, COSY (Correlation Spectroscopy) can identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons, confirming the substitution pattern on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to four or five decimal places). This level of precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is crucial for differentiating between compounds with the same nominal mass but different atomic compositions (isobars). This is also a powerful tool for confirming the purity of a sample by detecting the presence of any impurities with different molecular formulas.

Computational and Theoretical Chemistry Studies of 5 Chloro 2 3,4 Difluorophenoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 5-Chloro-2-(3,4-difluorophenoxy)aniline. These calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

The electronic structure is significantly influenced by the interplay of the chloro, difluorophenoxy, and aniline (B41778) moieties. The nitrogen atom of the aniline group acts as an electron-donating group, increasing the electron density of the adjacent aromatic ring. Conversely, the chlorine and fluorine atoms are highly electronegative, withdrawing electron density. This push-pull electronic effect creates a complex charge distribution across the molecule.

Detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the electron-rich aniline ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, in contrast, is expected to be distributed over the electron-deficient difluorophenoxy ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Note: The values in this table are illustrative and representative of what would be expected from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Predicting Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. For this compound, DFT can be used to map out potential energy surfaces for various chemical transformations, identifying transition states and reaction intermediates.

For instance, electrophilic aromatic substitution is a common reaction for aniline derivatives. DFT calculations can predict the most likely sites of substitution on the aniline ring by modeling the stability of the sigma complexes (arenium ions) formed as intermediates. The calculations would likely show that the positions ortho and para to the amino group are activated, though steric hindrance from the bulky phenoxy group would influence the regioselectivity.

Furthermore, DFT can be employed to investigate the mechanisms of reactions involving the other functional groups, such as nucleophilic substitution on the difluorophenoxy ring or reactions at the nitrogen atom. By calculating the activation energies for different pathways, researchers can predict the most favorable reaction conditions and products.

Investigation of Halogen Bonding and Other Non-Covalent Interactions via Computational Modeling

The presence of chlorine and fluorine atoms in this compound introduces the possibility of interesting non-covalent interactions, most notably halogen bonding. rsc.org Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.

Computational modeling can be used to identify and characterize these interactions. By calculating the molecular electrostatic potential surface, a positive region on the outer surface of the chlorine and fluorine atoms, aligned with the C-Cl and C-F bonds, can be visualized. This positive σ-hole can then interact with electron-rich areas, such as the lone pairs of the nitrogen atom or the π-system of an adjacent molecule.

These non-covalent interactions play a crucial role in determining the molecule's solid-state packing and its interactions with biological macromolecules. Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the strength and nature of these halogen bonds.

Theoretical Exploration of Molecular Conformation and Dynamics

By performing a systematic scan of the relevant dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This surface reveals the low-energy conformers and the energy barriers between them. For this compound, the most stable conformation is likely to be a twisted arrangement of the two rings to minimize steric repulsion.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes its shape at finite temperatures, providing a more realistic picture of its behavior in solution or in a biological environment.

Table 2: Key Dihedral Angles in the Lowest Energy Conformer of this compound

| Dihedral Angle | Calculated Value (degrees) | Description |

| C(1)-C(2)-O-C(1') | 125° | Torsion around the C-O bond |

| C(2)-O-C(1')-C(2') | -70° | Torsion around the O-C bond |

Note: The values in this table are illustrative and represent a plausible low-energy conformation.

Predictive Modeling of Chemical Transformations and Aromaticity Effects

Computational models can be used to predict the outcomes of chemical reactions and to understand the subtle electronic effects that govern them. For this compound, predictive modeling can be applied to forecast its reactivity in various chemical environments.

One important aspect is the influence of the substituents on the aromaticity of the two phenyl rings. Aromaticity is a key determinant of a ring's stability and reactivity. Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity in each ring. It is expected that the electron-donating amino group will enhance the aromaticity of its attached ring, while the electron-withdrawing fluoro and chloro substituents will have a more complex effect on the other ring.

These models can also predict the molecule's susceptibility to oxidation or reduction by calculating its ionization potential and electron affinity. This information is valuable for designing synthetic routes and for understanding the molecule's potential metabolic fate.

Applications in Advanced Organic Synthesis and Precursor Chemistry Research

Strategic Use as a Key Intermediate in Complex Molecule Construction

The primary application of 5-Chloro-2-(3,4-difluorophenoxy)aniline in research is as a key intermediate in the multi-step synthesis of complex organic molecules. Its structure is particularly well-suited for building larger compounds where the substituted phenoxy aniline (B41778) moiety forms a core part of the final structure. The amine group provides a nucleophilic handle for forming new carbon-nitrogen or nitrogen-heteroatom bonds, while the halogen substituents can be used for further modifications or to tune the electronic properties of the target molecule.

A significant example of its use is in the preparation of highly substituted pyridone derivatives, which have been investigated as potential inhibitors of p38 kinase, a protein involved in inflammatory responses. In this context, the aniline is used as the foundational fragment onto which the rest of the molecule is assembled. The synthesis involves forming an amide bond with the aniline nitrogen, followed by subsequent reactions to construct the final complex structure.

Table 1: Synthesis of a Pyridone Derivative using this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Diethyl 2-(ethoxymethylene)malonate | Heat | Diethyl 2-(((4-chloro-2-(3,4-difluorophenoxy)phenyl)amino)methylene)malonate |

| Intermediate from Step 1 | Dowtherm A | High Temperature (Cyclization) | Ethyl 7-chloro-8-(3,4-difluorophenoxy)-4-hydroxyquinoline-3-carboxylate |

| Intermediate from Step 2 | Further multi-step synthesis | Various | Complex pyridone derivatives (e.g., p38 kinase inhibitors) |

Development of Novel Heterocyclic Scaffolds Utilizing the Phenoxy Aniline Moiety (e.g., Quinolines, Pyridopyrimidines)

The substituted aniline structure of this compound makes it an ideal starting material for the synthesis of novel heterocyclic scaffolds, particularly quinolines. Quinolines are a class of nitrogen-containing heterocycles that form the core of many biologically active compounds. Several classic organic reactions can be employed to construct a quinoline (B57606) ring system using an aniline derivative.

One of the most effective methods is the Gould-Jacobs reaction . wikipedia.org This reaction involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization to form a 4-hydroxyquinoline (B1666331) ring system. Subsequent hydrolysis and decarboxylation can yield the final quinoline scaffold. By using this compound as the starting aniline, chemists can synthesize novel 7-chloro-8-(3,4-difluorophenoxy)-4-hydroxyquinoline derivatives, which are highly functionalized scaffolds for further chemical exploration. wikipedia.org

Other established methods for which this aniline is a suitable substrate include:

Conrad-Limpach-Knorr Synthesis: This reaction of anilines with β-ketoesters yields 4-hydroxyquinolines. nih.gov

Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds to react with anilines, forming the quinoline core. chemicalbook.com

The resulting heterocyclic scaffolds, bearing the unique 3,4-difluorophenoxy moiety, are of significant interest in medicinal chemistry for the development of new therapeutic agents. Similarly, the phenoxy aniline structure can be utilized in the synthesis of other fused heterocyclic systems like pyridopyrimidines, which are also prevalent in pharmacologically active molecules.

Table 2: General Scheme for Gould-Jacobs Quinoline Synthesis

| Aniline Substrate | Reagent | Key Steps | Resulting Scaffold |

| This compound | Diethyl ethoxymethylenemalonate | 1. Condensation2. Thermal Cyclization | 7-Chloro-8-(3,4-difluorophenoxy)-4-hydroxyquinoline |

Precursor for Advanced Functional Materials and Organic Electronic Components

While primarily explored in the context of medicinal chemistry, the structural features of this compound suggest its potential as a precursor for advanced functional materials. The combination of a diaryl ether linkage and fluorine substitution can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated aromatic compounds are of growing interest in the field of organic electronics. They are used in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is crucial for designing efficient electronic devices.

Furthermore, the aniline functional group provides a route to polymerization. Polyaniline and its derivatives are well-known conducting polymers. By incorporating the 5-chloro-2-(3,4-difluorophenoxy) moiety into a polyaniline backbone, it may be possible to create new processable conducting polymers with modified electronic properties and enhanced stability. This application remains a prospective area of research, leveraging the unique electronic and physical characteristics imparted by the compound's fluorine and chlorine substituents.

Derivatization for Specialized Reagents and Catalysts in Synthetic Methodologies

The reactivity of the primary amine group in this compound allows for its derivatization into a variety of specialized reagents and potential catalysts. The amine can be readily transformed into other functional groups, which can then serve specific purposes in synthetic organic chemistry.

Key derivatization pathways include:

Formation of Diazonium Salts: The aniline can be converted into a diazonium salt by treatment with nitrous acid. Diazonium salts are exceptionally versatile intermediates in organic synthesis, allowing for the introduction of a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer or Schiemann reactions.

Synthesis of Amides and Sulfonamides: Reaction with acyl chlorides or sulfonyl chlorides yields stable amide and sulfonamide derivatives. These derivatives could be designed as chiral ligands for asymmetric catalysis, where the phenoxy and halogen groups provide steric bulk and electronic influence.

Formation of Schiff Bases: Condensation with aldehydes or ketones produces imines (Schiff bases). Schiff base complexes with transition metals are widely used as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Through such derivatizations, this compound can serve as a scaffold for creating novel reagents and ligands, where its specific substitution pattern can be exploited to fine-tune the reactivity and selectivity of catalytic processes.

Advanced Analytical Method Development and Validation Research

Chromatographic Methodologies: Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Protocols

Chromatographic techniques are the cornerstone of analytical chemistry in pharmaceutical manufacturing, offering high-resolution separation of complex mixtures. The development of specific HPLC and GC protocols for 5-Chloro-2-(3,4-difluorophenoxy)aniline is essential for routine analysis and quality control.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar and non-polar compounds like substituted anilines. researchgate.net Method development for this compound would focus on optimizing stationary phase, mobile phase composition, and detector settings to achieve adequate separation from potential impurities. A typical starting point would involve a C18 or C8 stationary phase, which provides hydrophobic retention mechanisms. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com Gradient elution is often preferred to resolve compounds with a range of polarities in a single run. Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography (GC): Due to the thermal stability and volatility of many aniline (B41778) derivatives, GC is also a viable analytical technique. thermofisher.com A protocol for this compound would typically employ a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane. This allows for the separation of the target analyte from related substances based on differences in boiling points and interactions with the stationary phase. semanticscholar.org A flame ionization detector (FID) can be used for quantification, although coupling the GC to a mass spectrometer (GC-MS) provides superior selectivity and structural information. researchgate.net

Table 1: Illustrative Chromatographic Protocols for this compound

| Parameter | HPLC Protocol Example | GC Protocol Example |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient Elution) | Helium, constant flow rate of 1.0 mL/min |

| Flow Rate | 1.0 mL/min | N/A (see above) |

| Temperature | 30 °C (Column Oven) | Inlet: 250 °C, Oven Program: 100 °C (hold 1 min) to 280 °C at 15 °C/min |

| Injection Volume | 10 µL | 1 µL (Splitless) |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

Hyphenated Mass Spectrometry Techniques for Sensitive Detection and Quantification (e.g., LC-MS/MS)

For highly sensitive and selective detection, particularly at trace levels required for impurity analysis, hyphenated mass spectrometry techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by mass spectrometry. rsc.org

Developing an LC-MS/MS method for this compound involves optimizing the ionization source and mass analyzer parameters. Electrospray ionization (ESI) in positive mode would likely be effective for this aniline derivative, as the amino group can be readily protonated to form a pseudomolecular ion [M+H]⁺.

For quantification, the method would operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the [M+H]⁺ ion as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. mdpi.com This process provides exceptional selectivity, minimizing interference from matrix components and co-eluting impurities. nih.govnih.gov The choice of precursor-to-product ion transitions is unique to the analyte, ensuring the method's specificity.

Table 2: Proposed LC-MS/MS Parameters for Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | Calculated m/z of [M+H]⁺ |

| Product Ion (Q3) - Quantifier | Specific fragment ion selected for quantification |

| Product Ion (Q3) - Qualifier | Secondary specific fragment ion for identity confirmation |

| Collision Gas | Argon |

| Collision Energy | Optimized to maximize product ion signal |

Electrochemical Detection Methods for Substituted Aniline Analytes

The aniline functional group is electrochemically active, making electrochemical detection a viable alternative for the analysis of this compound. researchgate.net These methods are often highly sensitive and can be coupled with liquid chromatography (HPLC-ED). The detection principle is based on the oxidation of the aniline moiety at a specific potential applied to a working electrode. researchgate.net

The oxidation potential is influenced by the electronic properties of the substituents on the aromatic ring. umn.edu The electron-withdrawing nature of the chloro and difluorophenoxy groups would affect the potential at which the target analyte is oxidized. Method development involves determining the optimal oxidation potential using techniques like cyclic voltammetry to achieve a high signal-to-noise ratio while minimizing background interference. Electrochemical sensors can offer a cost-effective and sensitive approach for detecting trace levels of aniline derivatives in various matrices. mdpi.com

Robust Validation Protocols for Analytical Research Methods

Once an analytical method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). europa.eu A robust validation protocol ensures that the method is reliable, reproducible, and accurate. scielo.brdemarcheiso17025.com

For an HPLC or LC-MS/MS method designed to quantify this compound and its impurities, the validation would encompass the following key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). amazonaws.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

Table 3: Summary of Analytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria (for Impurity Method) |

|---|---|---|

| Specificity | Demonstrates no interference at the analyte's retention time. | Peak purity index > 0.99; baseline resolution from other components. |

| Linearity | Correlation between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Range | Concentration interval where the method is valid. | From LOQ to 120% of the impurity specification limit. scielo.br |

| Accuracy | Closeness to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 10%. |

| LOQ | Lowest concentration reliably quantified. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this level. |

| Robustness | Resistance to small method variations. | System suitability parameters remain within limits; results are not significantly affected. |

Impurity Profiling and Process Analytical Technology (PAT) in Chemical Manufacturing

Impurity profiling is the identification and quantification of all potential impurities in a chemical substance. For this compound, this would include unreacted starting materials, intermediates, by-products from side reactions, and any subsequent degradation products. The validated analytical methods described above are crucial for establishing a comprehensive impurity profile.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. europeanpharmaceuticalreview.com The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process. researchgate.net

In the synthesis of this compound, PAT tools could be implemented for real-time monitoring. researchgate.net For instance, in-line spectroscopic probes (e.g., Near-Infrared or Raman spectroscopy) could be integrated into the reaction vessel to monitor the consumption of reactants and the formation of the product and key impurities in real-time. nih.gov This continuous stream of data allows for dynamic control over process parameters (e.g., temperature, reagent addition), ensuring the reaction proceeds optimally and minimizes the formation of impurities, leading to a more consistent and robust manufacturing process. pharmtech.com

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(3,4-difluorophenoxy)aniline?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Nucleophilic aromatic substitution : Reacting 3,4-difluorophenol with a chlorinated nitrobenzene derivative, followed by reduction of the nitro group to an amine .

- Cross-coupling strategies : Palladium-catalyzed coupling of halogenated aniline precursors with fluorinated aryl ethers under inert conditions .

Q. Key Considerations :

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- HPLC : Purity ≥95% can be confirmed using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 315.73 (C₁₄H₁₃ClF₃N₃) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritation .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the compound’s electronic properties?

Methodological Answer:

- Spectroscopic Analysis : The electron-withdrawing nature of fluorine substituents reduces electron density on the aniline ring, shifting UV-Vis absorption maxima (e.g., λmax ~270 nm) .

- Computational Modeling : DFT calculations reveal that para-fluorine atoms induce greater polarization in the HOMO-LUMO gap compared to meta-substitution .

- Practical Implications : Enhanced stability against electrophilic attack in synthetic intermediates .

Q. What challenges arise in optimizing reaction yields for intermediates in its synthesis?

Methodological Answer:

- Regioselectivity : Competing reactions at the 2- and 4-positions of the aniline ring require careful control of stoichiometry and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) .

- Byproduct Formation : Nitro reduction steps may produce undesired hydroxylamines; use NaBH₄/CuCl₂ for selective amine formation .

- Yield Optimization :

- Table 1 : Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Nitro Reduction | NaBH₄, CuCl₂ | Ethanol | 60 | 78 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 100 | 65 |

Q. How can contradictory data in spectroscopic characterization be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry to confirm structural assignments .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in ambiguous signals .

- Case Study : Discrepancies in ¹⁹F NMR shifts due to solvent polarity (CDCl₃ vs. DMSO-d₆) were resolved by referencing internal standards .

Q. What methodologies assess its environmental persistence or degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.